

Comparative Efficacy of Sativex (Nabiximols) and Synthetic Cannabinoids: A Guide for Researchers

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Compound of Interest		
Compound Name:	Sativex	
Cat. No.:	B1676899	Get Quote

This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of **Sativex** (nabiximols), a cannabis-based medicine, and synthetic cannabinoids such as Dronabinol and Nabilone. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data from clinical trials.

Introduction and Mechanism of Action

Sativex (nabiximols) is an oromucosal spray derived from the Cannabis sativa plant, containing a complex botanical mixture with delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in an approximate 1:1 ratio as its principal components.[1][2] In contrast, synthetic cannabinoids like Dronabinol (Marinol®, Syndros®) and Nabilone (Cesamet®) are laboratory-manufactured molecules. Dronabinol is a synthetic form of THC, while Nabilone is a synthetic analogue of THC.[3][4][5]

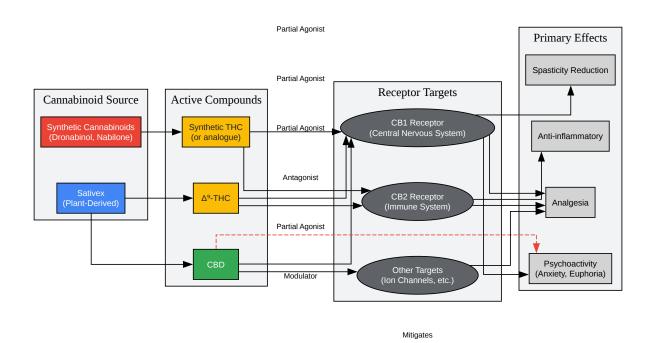
The therapeutic effects of these compounds are primarily mediated through their interaction with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2.

 THC (and its synthetic counterparts) acts as a partial agonist at both CB1 and CB2 receptors.[6][7] Its psychoactive effects are largely attributed to its activity at CB1 receptors, which are abundant in the central nervous system.[7]



• CBD has a low affinity for CB1 and CB2 receptors and acts as an antagonist at the CB1 receptor.[7] It interacts with numerous other molecular targets and is believed to modulate the effects of THC, potentially enhancing its therapeutic actions while mitigating adverse psychoactive effects like euphoria and anxiety.[7][8][9]

The distinct pharmacological profiles of these compounds, particularly the presence of CBD in **Sativex**, are thought to underlie the differences in their clinical efficacy and tolerability.



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Caption: Signaling pathways of **Sativex** and synthetic cannabinoids.

Comparative Efficacy in Neuropathic Pain



Direct comparative data suggests **Sativex** has superior efficacy and tolerability over synthetic THC (Dronabinol) for severe neuropathic pain.

Data Presentation

A retrospective analysis of the German Pain e-Registry provided real-world data directly comparing **Sativex** (NBX) and Dronabinol (DRO) as add-on treatments for severe neuropathic pain.[2][10]

Efficacy Outcome	Sativex (Nabiximols)	Dronabinol	Statistical Significance
Median Improvement in ASR-9 Composite Score	55.4%	40.5%	p<0.001[2][10]
Mean Daily THC Dose	16.6 mg	17.2 mg	p<0.001[2][10]
Incidence of Treatment-Related Adverse Events (TRAEs)	21.1%	35.0%	p<0.001[2][10]
Discontinuation due to TRAEs	5.9%	14.8%	p<0.001[2][10]
Discontinuation of Opioid Analgesics	Significantly higher with Sativex	Lower than Sativex	p<0.001[10]

ASR-9 Composite Score: A measure of pain and related symptoms.

Experimental Protocols

Study Design: Retrospective Analysis of the German Pain e-Registry[2][10]

Objective: To compare the effectiveness and tolerability of add-on Sativex (nabiximols)
versus oral Dronabinol in patients with severe neuropathic pain inadequately responsive to
established treatments.[10]



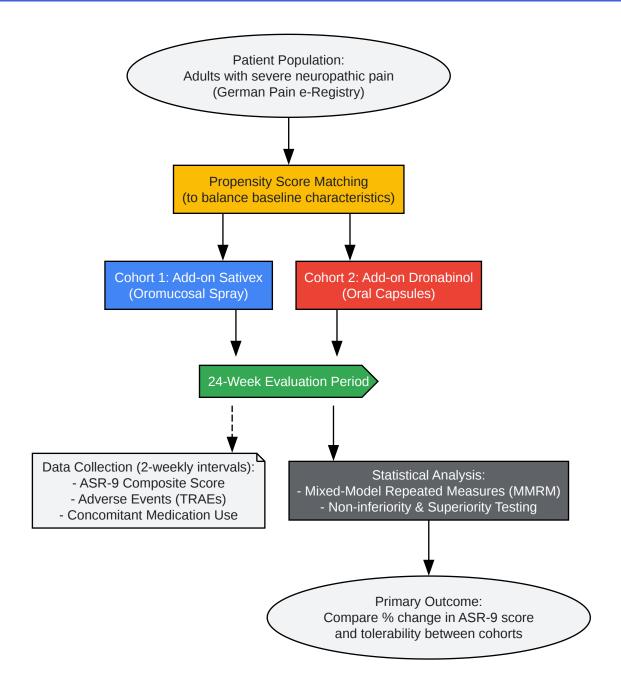




 Patient Population: Adult outpatients from the German Pain e-Registry who initiated treatment with Sativex or Dronabinol between March 2017 and December 2019. Data was propensity score-matched to ensure comparability between groups.[10]

- Intervention:
 - Sativex (NBX): Oromucosal spray containing THC and CBD.
 - Dronabinol (DRO): Oral synthetic THC.
- Primary Outcome Measure: The primary effectiveness outcome was the relative (percent)
 change from baseline in the ASR-9 composite score, analyzed over a 24-week evaluation
 period using a mixed-model repeated measures (MMRM) method.[2]
- Statistical Analysis: A sequential non-inferiority and superiority approach was used. Non-inferiority of Sativex to Dronabinol was concluded if the upper boundary of the 95% confidence interval for the difference in ASR-9 score did not exceed +5.0. Superiority was then tested based on multiple criteria, including a significantly lower incidence of discontinuations due to adverse events for Sativex.[2]





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